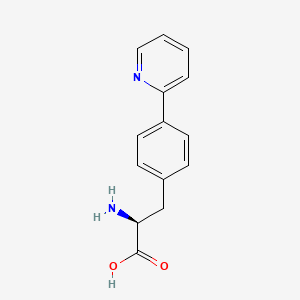![molecular formula C7H5N3O2 B12944803 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and structural resemblance to purines, making it a valuable target for medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method utilizes microwave-assisted synthesis in an aqueous medium, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method offers high yields and is environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions such as solvent choice, catalyst concentration, and reaction time to achieve maximum yield and purity. The use of microwave irradiation and green chemistry principles is increasingly favored in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit enhanced biological activities .
Applications De Recherche Scientifique
7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and antitumor agent. .
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By inhibiting BTK, the compound can modulate B-cell signaling, which is crucial in the pathogenesis of autoimmune diseases like rheumatoid arthritis. The inhibition of BTK disrupts downstream signaling pathways, leading to reduced inflammation and immune response .
Comparaison Avec Des Composés Similaires
7-Deazaadenine: This compound is structurally similar but lacks the hydroxyl group at the 7-position.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have varied substitutions at the 4-position, offering different biological activities.
Uniqueness: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its hydroxyl group, which can participate in hydrogen bonding, enhancing its interaction with biological targets. This unique feature contributes to its potent biological activities and makes it a valuable compound for drug development .
Propriétés
Formule moléculaire |
C7H5N3O2 |
|---|---|
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C7H5N3O2/c11-5-2-1-4-6(10-5)8-3-9-7(4)12/h1-3H,(H2,8,9,10,11,12) |
Clé InChI |
JLMSDOWITZEREA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC2=C1C(=O)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


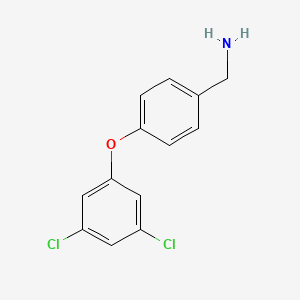
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
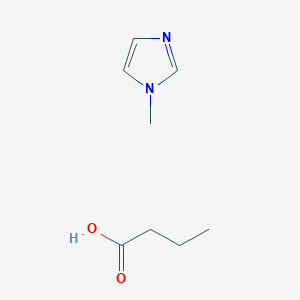
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
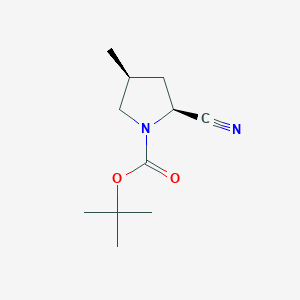
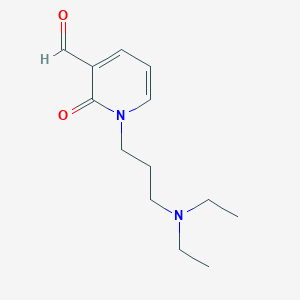
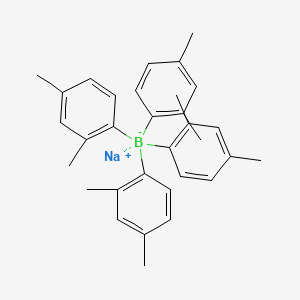
![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
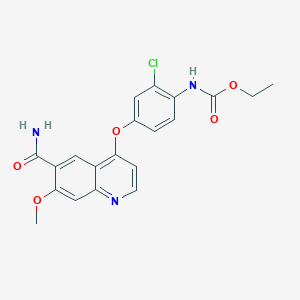
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
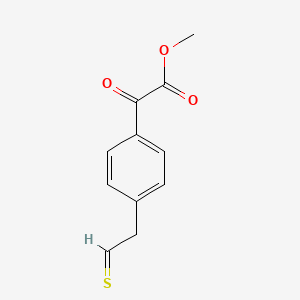
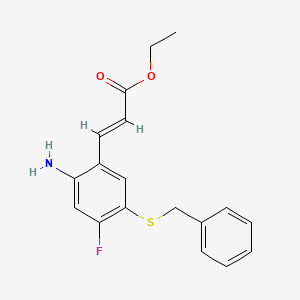
![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)
